![molecular formula C5H12Cl2N2 B1448900 ビシクロ[1.1.1]ペンタン-1-イルヒドラジン二塩酸塩 CAS No. 1403746-38-2](/img/structure/B1448900.png)

ビシクロ[1.1.1]ペンタン-1-イルヒドラジン二塩酸塩

概要

説明

“Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride” is a chemical compound with the CAS Number: 1403746-38-2 . It has a molecular weight of 171.07 . The IUPAC name for this compound is “bicyclo [1.1.1]pentan-1-ylhydrazine dihydrochloride” and its Inchi Code is "1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H" .

Synthesis Analysis

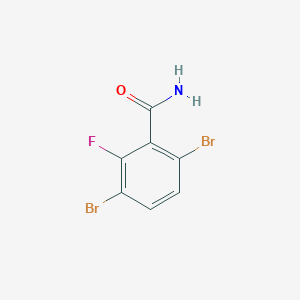

The synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride and its derivatives has been a topic of interest in recent years . One method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm)3 to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate . Subsequent deprotection gives 1-bicyclo [1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo [1.1.1]pentylamine .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride consists of three rings of four carbon atoms each . The Inchi Code “1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H” provides a detailed representation of its structure .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a solid compound . It should be stored at a temperature of 2-8°C .科学的研究の応用

創薬

ビシクロ[1.1.1]ペンタン-1-イルヒドラジン二塩酸塩: は、内部アルキンおよびtert-ブチル基の生体等価体として、創薬において注目を集めています。 薬物分子への組み込みにより、三次元構造と飽和を強化し、溶解度、効力、代謝安定性を向上させる可能性があります .

材料科学

材料科学では、この化合物の誘導体は、分子ロッドとローター、超分子リンカーユニット、液晶および金属有機フレームワークの構成要素として研究されています。 これらの用途では、ビシクロ[1.1.1]ペンタンコアのユニークな構造特性が活用されています .

化学合成

この化合物は、さまざまな化学物質の合成における前駆体として役立ちます。 例えば、強力なキノロン系抗菌剤の調製に使用され、新規治療薬の開発における役割を示しています .

クリックケミストリー

ビシクロ[1.1.1]ペンタン-1-イルヒドラジン二塩酸塩: は、クリックケミストリーアプリケーションで重要な、ビシクロ[1.1.1]ペンタン誘導アザイドを調製するために使用されます。 この研究分野は、幅広い機能を持つモジュール式化学化合物を創出するために重要です .

FRETセンサー

この化合物の誘導体は、フォスター共鳴エネルギー移動(FRET)センサーでの使用について研究されています。 これらのセンサーは、生物学的および化学的センシングアプリケーションにおいて、高い感度で分子間の相互作用を検出できるため重要です .

生体等価体置換

ビシクロ[1.1.1]ペンタン-1-イルヒドラジン二塩酸塩誘導体による生体等価体置換は、薬物候補に対する特許請求を回避でき、医薬品開発における戦略的利点をもたらします .

超分子化学

その誘導体は、複雑な分子集合体を構築するために不可欠な、超分子リンカーユニットとして機能します。 これは、新素材とナノテクノロジーの設計に影響を与えます .

薬物動態の強化

薬物分子中のsp3混成炭素原子の割合を増やすことで、この化合物の誘導体は、溶解度向上や非特異的結合の減少など、より優れた薬物動態プロファイルを達成できます .

Safety and Hazards

作用機序

Target of Action

It is known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce similar biological effects.

Mode of Action

The bcp unit in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that the compound may interact with its targets by modifying these properties.

Biochemical Pathways

The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may affect various biochemical pathways .

Pharmacokinetics

The bcp motif in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties are crucial for the bioavailability of a drug.

Result of Action

The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may have various molecular and cellular effects .

Action Environment

The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that environmental factors may affect the action of this compound .

生化学分析

Biochemical Properties

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It has been identified as a bioisostere for phenyl rings, which means it can mimic the properties of phenyl rings in drug molecules, potentially improving their solubility, permeability, and metabolic stability . This compound interacts with a variety of enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, such as inhibition of metabolic enzymes or activation of signaling proteins . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or cellular adaptation.

Dosage Effects in Animal Models

In animal models, the effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering metabolic flux and the levels of specific metabolites . For example, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to an accumulation of these molecules within cells.

特性

IUPAC Name |

1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIFIPVVZLEAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403746-38-2 | |

| Record name | BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)

![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)

![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)

![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)

![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)

![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)